REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])=[O:10])[S:5][C:6]=1[CH2:7][CH3:8].O=S(Cl)Cl.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:16])=[O:10])[S:5][C:6]=1[CH2:7][CH3:8]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1CC)C(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (automatic purification device, hexane:EtOAc=98:2 to 70:30)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1CC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 765 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |